trans-4-Phenylpyrrolidin-3-OL hcl

Stereochemistry Chiral Scaffolds Medicinal Chemistry

This trans-4-Phenylpyrrolidin-3-OL hydrochloride (CAS 2307749-52-4) is a racemic mixture of (3R,4S) and (3S,4R) enantiomers, supplied as an HCl salt at ≥95% purity. Unlike cis-isomers or single enantiomers, this specific trans configuration provides a rigid scaffold essential for reproducible SAR studies and PROTAC linker orientation. Ensure stereochemical integrity in your research by sourcing this well-defined building block—contact us for bulk pricing and global shipping.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 2307749-52-4
Cat. No. B3391843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Phenylpyrrolidin-3-OL hcl
CAS2307749-52-4
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m1./s1
InChIKeyPXQNESYPIZUPHU-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification and Procurement Overview for trans-4-Phenylpyrrolidin-3-OL HCl (CAS 2307749-52-4)


trans-4-Phenylpyrrolidin-3-OL HCl, formally named rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride, is a chiral pyrrolidine derivative with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol [1]. It is a racemic mixture of (3R,4S) and (3S,4R) enantiomers, featuring a trans configuration of the phenyl and hydroxyl substituents on the pyrrolidine ring [1]. This compound is supplied as a hydrochloride salt, typically at purities of 95% or greater, and is intended exclusively for research and development or further manufacturing use .

Why Generic Substitution Fails for 4-Phenylpyrrolidin-3-ol Scaffolds: The Critical Role of Stereochemistry


In the class of substituted pyrrolidines, stereochemistry is a primary determinant of biological activity and chemical reactivity. While multiple vendors may list compounds with the core name '4-phenylpyrrolidin-3-ol', these materials can differ fundamentally in their stereoisomeric form (e.g., cis vs. trans, single enantiomer vs. racemate) and counter-ion (e.g., free base, hydrochloride, hemioxalate) [1]. For example, (3R,4R)-configured analogs have been noted to exhibit higher selectivity for neurological targets like dopamine receptors compared to their (3S,4S) counterparts . Substituting a trans racemic mixture with a cis isomer or a single enantiomer without rigorous validation introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies, alter physicochemical properties like solubility and logP, and lead to non-reproducible results in biological assays or chemical syntheses.

Quantitative Evidence Guide for trans-4-Phenylpyrrolidin-3-OL HCl Differentiation


Stereochemical Differentiation: trans-Racemic Configuration vs. cis Isomers

The target compound is a racemic mixture specifically of the trans-(3R,4S) and trans-(3S,4R) enantiomers. This is a distinct stereoisomer from the cis-configured 4-phenylpyrrolidin-3-ol. While direct comparative biological data is absent, the defined trans configuration creates a specific spatial orientation of the 4-phenyl and 3-hydroxyl groups relative to the pyrrolidine ring plane, which is fundamentally different from a cis isomer [1]. This spatial arrangement directly influences binding affinity to chiral biological targets and the stereochemical outcome of reactions when used as a chiral building block or ligand . No quantitative biological or physical property data comparing the trans racemate to the cis isomer is available in the allowed literature.

Stereochemistry Chiral Scaffolds Medicinal Chemistry

Physical Property Differentiation: Salt Form Impact on Solubility

The target compound is supplied as a hydrochloride salt. This salt form is known to enhance aqueous solubility compared to its free base analog, trans-4-phenylpyrrolidin-3-ol (CAS 1242166-68-2), which has a molecular weight of 163.22 g/mol and lacks the ionic character of the salt . The enhanced solubility of the hydrochloride salt can be critical for enabling biological assays in aqueous media and for certain purification or formulation steps. No quantitative solubility data (e.g., mg/mL in water or PBS) for either compound is available from the allowed sources.

Formulation Solubility Physicochemical Properties

Optimal Research and Industrial Applications for trans-4-Phenylpyrrolidin-3-OL HCl


As a Defined Stereochemical Scaffold in Structure-Activity Relationship (SAR) Studies

trans-4-Phenylpyrrolidin-3-OL HCl provides a well-defined, rigid, trans-configured scaffold for medicinal chemistry programs. Its use is appropriate when exploring the biological consequence of a trans-3,4-substitution pattern on a pyrrolidine ring, serving as a comparator to cis-isomers or other 3,4-disubstituted pyrrolidines. The hydrochloride salt ensures sufficient solubility for in vitro assays .

As a Chiral Building Block for Targeted Protein Degraders (PROTACs)

The trans-4-phenylpyrrolidin-3-ol core, particularly in its hemioxalate salt form, is classified as a 'Protein Degrader Building Block' and is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) . The specific trans stereochemistry of this building block contributes to the three-dimensional orientation of the linker and ligand components in the final PROTAC molecule.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

The compound's chiral nature makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The defined stereochemistry of the substituents can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a chemical reaction .

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